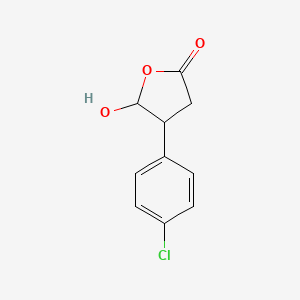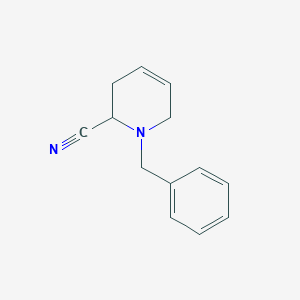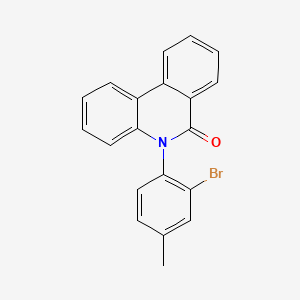
5-(2-Bromo-4-methylphenyl)phenanthridin-6(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Bromo-4-methylphenyl)phenanthridin-6(5H)-one is an organic compound that belongs to the phenanthridinone family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromo and methyl group on the phenyl ring can influence the compound’s reactivity and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromo-4-methylphenyl)phenanthridin-6(5H)-one typically involves multi-step organic reactions. One possible route could be:
Bromination: Starting with 4-methylphenyl, bromination can be achieved using bromine in the presence of a catalyst like iron(III) bromide.
Coupling Reaction: The brominated product can undergo a Suzuki coupling reaction with a phenanthridinone derivative using a palladium catalyst.
Cyclization: The final step might involve cyclization under acidic or basic conditions to form the phenanthridinone core.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while substitution could introduce new functional groups like amines or ethers.
Aplicaciones Científicas De Investigación
5-(2-Bromo-4-methylphenyl)phenanthridin-6(5H)-one could have various applications in scientific research:
Chemistry: Used as a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Could be used in the development of new materials or as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the bromo and methyl groups could affect its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Phenanthridinone: The parent compound, known for its biological activities.
2-Bromo-4-methylphenyl derivatives: Compounds with similar substituents on the phenyl ring.
Other halogenated phenanthridinones: Compounds with different halogens (e.g., chlorine, fluorine) instead of bromine.
Uniqueness
5-(2-Bromo-4-methylphenyl)phenanthridin-6(5H)-one is unique due to the specific combination of the bromo and methyl groups, which can influence its chemical reactivity and biological properties. This uniqueness might make it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
88312-88-3 |
|---|---|
Fórmula molecular |
C20H14BrNO |
Peso molecular |
364.2 g/mol |
Nombre IUPAC |
5-(2-bromo-4-methylphenyl)phenanthridin-6-one |
InChI |
InChI=1S/C20H14BrNO/c1-13-10-11-19(17(21)12-13)22-18-9-5-4-7-15(18)14-6-2-3-8-16(14)20(22)23/h2-12H,1H3 |
Clave InChI |
RXWTWQSGXLLZGP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N2C3=CC=CC=C3C4=CC=CC=C4C2=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-(4-{1-[Benzyl(methyl)amino]ethyl}phenyl)-N,N-dimethylurea](/img/structure/B14395477.png)
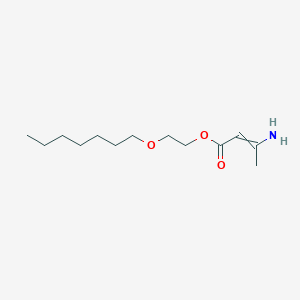
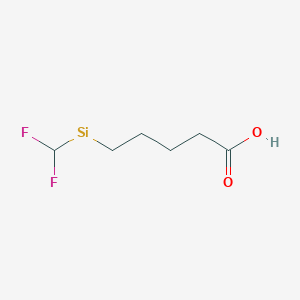
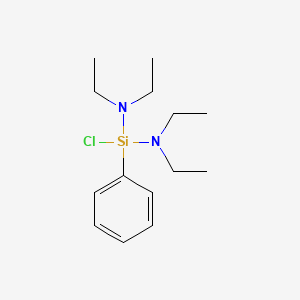
![N-[(4-Chloro-2-fluorophenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14395497.png)
![O-{[1-(Triphenylmethyl)-1H-pyrazol-4-yl]methyl}hydroxylamine](/img/structure/B14395501.png)
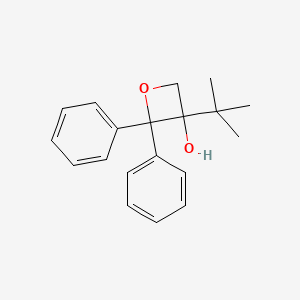

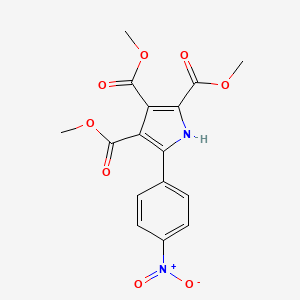
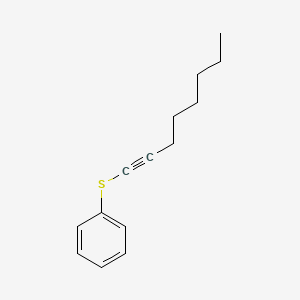
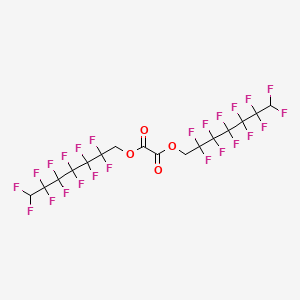
![N-Methoxy-N-methyl-N'-[4-(4-phenylbutyl)phenyl]urea](/img/structure/B14395527.png)
